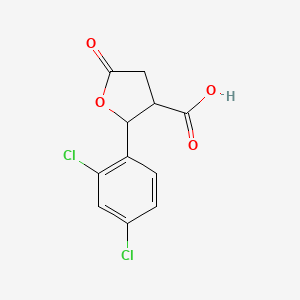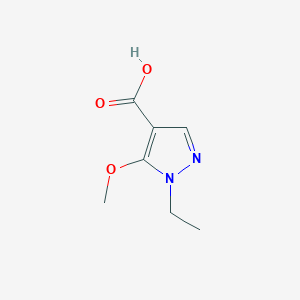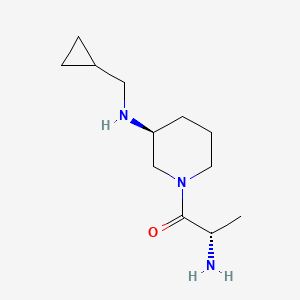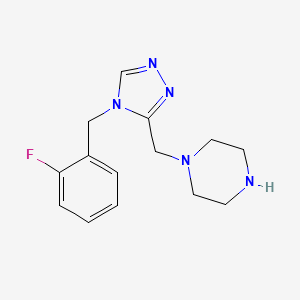
2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-二氯苯基)-5-氧代四氢呋喃-3-羧酸 是一种有机化合物,其特征在于一个二氯苯基基团连接到四氢呋喃环上。
准备方法
合成路线和反应条件: 2-(2,4-二氯苯基)-5-氧代四氢呋喃-3-羧酸 的合成通常涉及在受控条件下使 2,4-二氯苯基衍生物与四氢呋喃-3-羧酸反应。该反应可能需要使用催化剂和特定溶剂,以高产率和高纯度获得所需产物。
工业生产方法: 该化合物的工业生产可能涉及大型化学反应器,其中反应物在优化条件下混合。该过程可能包括诸如纯化、结晶和干燥等步骤,以获得适合商业用途的最终产品。
化学反应分析
反应类型: 2-(2,4-二氯苯基)-5-氧代四氢呋喃-3-羧酸 可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 二氯苯基基团中的卤素原子可以被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如氢化铝锂或硼氢化钠。
取代: 亲核试剂,如氢氧化钠或氨。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生羧酸,而取代反应可以产生各种取代的苯基衍生物。
科学研究应用
2-(2,4-二氯苯基)-5-氧代四氢呋喃-3-羧酸 在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 研究其潜在的治疗特性以及作为药物开发的先导化合物。
工业: 用于生产特种化学品和材料。
作用机制
2-(2,4-二氯苯基)-5-氧代四氢呋喃-3-羧酸 的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物效应。确切的途径和靶标取决于具体的应用和使用环境。
类似化合物:
2,4-二氯苯氧乙酸: 一种广泛使用的除草剂,具有类似的二氯苯基基团。
2,4-二氯苯基硼酸: 用于铃木偶联反应和生物活性分子的合成。
独特性: 2-(2,4-二氯苯基)-5-氧代四氢呋喃-3-羧酸 由于其四氢呋喃环而具有独特性,与其他二氯苯基化合物相比,它赋予了独特的化学性质和反应性。这种独特性使其在研究和工业中的特定应用中具有价值。
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenethylamine: A compound with similar structural features but different functional groups.
2,4-Dichlorophenylboronic acid: Used in organic synthesis and has similar chemical properties .
Uniqueness
Its tetrahydrofuran ring and carboxylic acid group provide unique chemical properties that distinguish it from other similar compounds .
属性
分子式 |
C11H8Cl2O4 |
|---|---|
分子量 |
275.08 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2O4/c12-5-1-2-6(8(13)3-5)10-7(11(15)16)4-9(14)17-10/h1-3,7,10H,4H2,(H,15,16) |
InChI 键 |
JRUJPFDTTRGRDT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)






![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)




![7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)
![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
